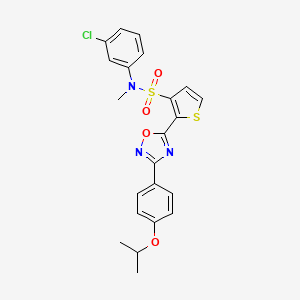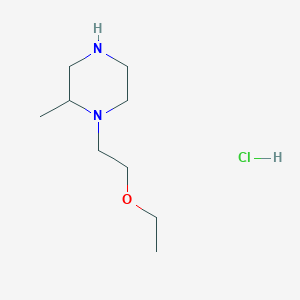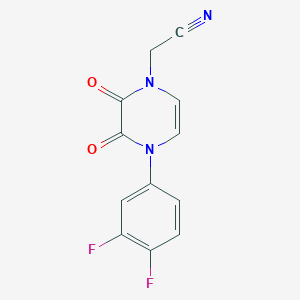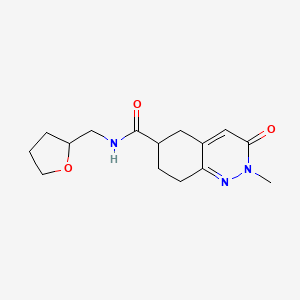![molecular formula C26H29ClN4O4S B2415564 7-{6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one CAS No. 688054-03-7](/img/no-structure.png)
7-{6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-{6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one is a useful research compound. Its molecular formula is C26H29ClN4O4S and its molecular weight is 529.05. The purity is usually 95%.
BenchChem offers high-quality 7-{6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-{6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Kinase Inhibition
The compound has been investigated as a kinase inhibitor template. Kinases play crucial roles in cellular signaling pathways, and inhibiting specific kinases can have therapeutic implications. Researchers have explored its potential as a kinase inhibitor, particularly in the context of cancer treatment .
EP1 Receptor Antagonism
Another area of interest is its role as an EP1 receptor antagonist. EP1 receptors are involved in inflammatory responses, and blocking them can be beneficial in managing inflammatory pain. This compound, specifically Sodium 6-[(5-chloro-2-{[(4-chloro-2-fluorophenyl)methyl]oxy}phenyl)methyl]-2-pyridinecarboxylate , has been studied for its potential in treating inflammatory pain .
Medicinal Chemistry
The compound’s unique structure makes it valuable in medicinal chemistry research. Scientists explore its interactions with biological targets, aiming to design derivatives with improved pharmacological properties. Its heterocyclic scaffold provides opportunities for modification and optimization .
Organic Synthesis
Researchers have employed this compound in organic synthesis. For instance, it has been used in catalytic protodeboronation reactions of alkyl boronic esters. Such reactions enable the formation of complex molecules and functional groups, expanding the toolkit available to synthetic chemists .
Anti-Cancer Potential
While not yet fully explored, the compound’s structural features suggest potential anti-cancer activity. Its heterocyclic core and interactions with kinases make it an interesting candidate for further investigation in oncology research .
Drug Discovery
Lastly, this compound serves as a starting point for drug discovery efforts. By understanding its structure-activity relationships and biological effects, scientists can design novel derivatives with improved efficacy and reduced side effects. Its diverse applications highlight its versatility in drug development .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 5-chloro-2-methylphenylpiperazine with 6-oxohexanoic acid, followed by cyclization with ethyl acetoacetate and sulfur to form the quinazolinone ring. The resulting intermediate is then reacted with 1,3-dioxolane to form the final product.", "Starting Materials": [ "5-chloro-2-methylphenylpiperazine", "6-oxohexanoic acid", "ethyl acetoacetate", "sulfur", "1,3-dioxolane" ], "Reaction": [ "Step 1: Condensation of 5-chloro-2-methylphenylpiperazine with 6-oxohexanoic acid in the presence of a coupling agent such as DCC or EDC to form the amide intermediate.", "Step 2: Cyclization of the amide intermediate with ethyl acetoacetate and sulfur in the presence of a base such as triethylamine to form the quinazolinone ring.", "Step 3: Reaction of the quinazolinone intermediate with 1,3-dioxolane in the presence of a Lewis acid such as BF3 to form the final product." ] } | |
CAS番号 |
688054-03-7 |
製品名 |
7-{6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one |
分子式 |
C26H29ClN4O4S |
分子量 |
529.05 |
IUPAC名 |
7-[6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C26H29ClN4O4S/c1-17-6-7-18(27)13-21(17)29-9-11-30(12-10-29)24(32)5-3-2-4-8-31-25(33)19-14-22-23(35-16-34-22)15-20(19)28-26(31)36/h6-7,13-15H,2-5,8-12,16H2,1H3,(H,28,36) |
InChIキー |
LEROASQOKRANTF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CCCCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2415494.png)
![2-[2-(1-Prop-2-enoylpiperidin-4-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2415496.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide](/img/structure/B2415499.png)
![2-{1-[(3-isopropyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]piperidin-4-yl}-N-(3-methoxypropyl)acetamide](/img/structure/B2415503.png)
![2-(1-methylindol-3-yl)-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)acetamide](/img/structure/B2415504.png)